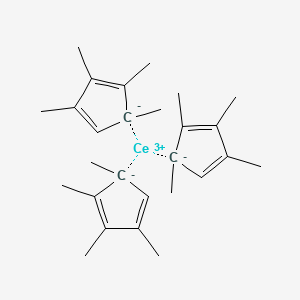
Tris(tetramethylcyclopentadienyl)cerium(III)
Descripción general
Descripción
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound with the empirical formula C27H39Ce . It is a purple powder and is considered to be one of the most efficient glass polishing agents for precision optical polishing . It is generally immediately available in most volumes .
Molecular Structure Analysis
The molecular weight of Tris(tetramethylcyclopentadienyl)cerium(III) is 503.71 g/mol . The exact molecular structure would require more specific information such as X-ray diffraction data .
Chemical Reactions Analysis
Tris(tetramethylcyclopentadienyl)cerium(III) has been evaluated as a potential dopant source in Atomic Layer Deposition (ALE) and Chemical Vapor Deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) for thin-film electroluminescent display applications .
Aplicaciones Científicas De Investigación
C27H39Ce C_{27}H_{39}Ce C27H39Ce
, is a versatile organo-metallic compound with a wide range of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Metallurgy
In metallurgy, Tris(tetramethylcyclopentadienyl)cerium(III) plays a crucial role in steel manufacturing. It is utilized to remove free oxygen and sulfur from steel by forming stable oxysulfides . This process is vital for improving the quality of the steel, as it also helps to tie up undesirable trace elements like lead and antimony, which can otherwise adversely affect the steel’s properties .
Glass Polishing
This compound is considered to be the most efficient agent for precision optical polishing . Its application in glass polishing leverages its ability to produce a smooth and defect-free surface, which is essential for high-quality optical components.
Catalysts
Cerium compounds, including Tris(tetramethylcyclopentadienyl)cerium(III), are known for their catalytic properties . They are used in various chemical reactions to accelerate the rate without being consumed in the process .
Phosphors
In the production of phosphors, which are substances that emit light when exposed to radiation, Tris(tetramethylcyclopentadienyl)cerium(III) is used due to its luminescent properties . These phosphors have applications in display technologies and lighting .
Solar Energy
The compound finds applications in solar energy, where it is used in materials that require non-aqueous solubility . This includes the development of solar cells and other devices that convert light into electricity .
Water Treatment
In water treatment, Tris(tetramethylcyclopentadienyl)cerium(III) is part of the processes that involve removal of contaminants and purification of water . It can be used in the synthesis of materials that help in the adsorption and breakdown of pollutants .
Thin Film Deposition
Lastly, this compound is also used in thin film deposition techniques, which are essential for creating coatings of materials at the nanoscale. These coatings have diverse applications, including protective finishes and electronic components .
Mecanismo De Acción
Target of Action
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure and the nature of the metal ion .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOSWSTNAVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tetramethylcyclopentadienyl)cerium(III) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



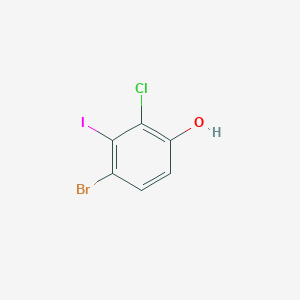
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)
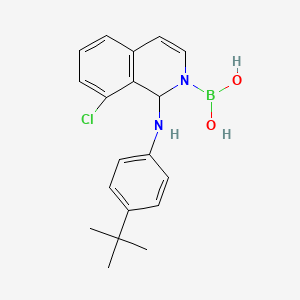
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
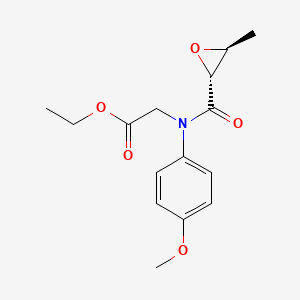
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
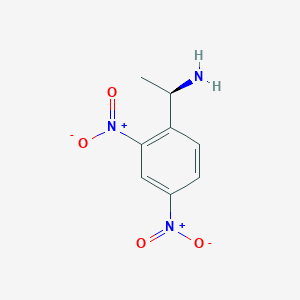
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
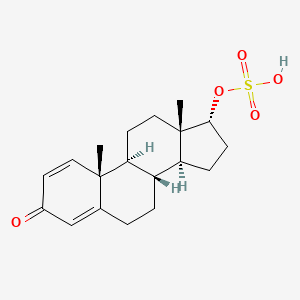
![Ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B1514379.png)